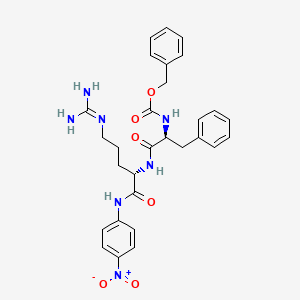
Z-Phe-Arg-PNA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Z-Phe-Arg-pNA typically involves the coupling of Z-Phenylalanine and Arginine with p-Nitroaniline. The process begins with the protection of the amino groups of Phenylalanine and Arginine using benzyloxycarbonyl (Z) groups. The protected amino acids are then coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like N-methylmorpholine (NMM). The final step involves the deprotection of the Z groups and the coupling of the resulting dipeptide with p-Nitroaniline .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The compound is typically produced in lyophilized form to ensure stability and ease of storage .
Analyse Chemischer Reaktionen
Types of Reactions
Z-Phe-Arg-pNA undergoes enzymatic cleavage reactions, where proteolytic enzymes hydrolyze the peptide bond between Phenylalanine and Arginine, releasing p-Nitroaniline. This reaction is commonly used to measure the activity of proteases .
Common Reagents and Conditions
The enzymatic cleavage of this compound is typically carried out in a buffered solution at an optimal pH for the specific enzyme being studied. Common buffers include phosphate-buffered saline (PBS) and Tris-HCl. The reaction is monitored spectrophotometrically at 405-410 nm to detect the release of p-Nitroaniline .
Major Products Formed
The primary product formed from the enzymatic cleavage of this compound is p-Nitroaniline, which is detected and quantified spectrophotometrically .
Wissenschaftliche Forschungsanwendungen
Z-Phe-Arg-pNA is extensively used in scientific research for various applications:
Biochemistry: It is used as a substrate to study the activity of proteolytic enzymes, including cathepsins and kallikreins.
Pharmacology: This compound is used in drug discovery and development to screen for protease inhibitors.
Industrial Applications: It is used in the food and pharmaceutical industries to monitor enzyme activity during production processes.
Wirkmechanismus
Z-Phe-Arg-pNA exerts its effects through enzymatic cleavage by proteolytic enzymes. The compound is specifically designed to be a substrate for these enzymes, which hydrolyze the peptide bond between Phenylalanine and Arginine, releasing p-Nitroaniline. The release of p-Nitroaniline can be monitored spectrophotometrically, providing a quantitative measure of enzyme activity .
Vergleich Mit ähnlichen Verbindungen
Z-Phe-Arg-pNA is unique in its ability to serve as a chromogenic substrate for a wide range of proteolytic enzymes. Similar compounds include:
Z-Arg-Arg-pNA: Another chromogenic substrate used for the assay of proteases, but with different specificity.
Bz-Phe-Val-Arg-pNA: A substrate used for continuous measurements of enzymatic activity, similar to this compound.
pGlu-Phe-Leu-pNA: Another chromogenic substrate used in enzyme assays.
These compounds share similar applications but differ in their specificity and the enzymes they target.
Eigenschaften
Molekularformel |
C29H33N7O6 |
|---|---|
Molekulargewicht |
575.6 g/mol |
IUPAC-Name |
benzyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C29H33N7O6/c30-28(31)32-17-7-12-24(26(37)33-22-13-15-23(16-14-22)36(40)41)34-27(38)25(18-20-8-3-1-4-9-20)35-29(39)42-19-21-10-5-2-6-11-21/h1-6,8-11,13-16,24-25H,7,12,17-19H2,(H,33,37)(H,34,38)(H,35,39)(H4,30,31,32)/t24-,25-/m0/s1 |
InChI-Schlüssel |
SNRRZRWIWHSYLU-DQEYMECFSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


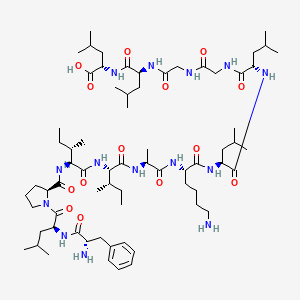
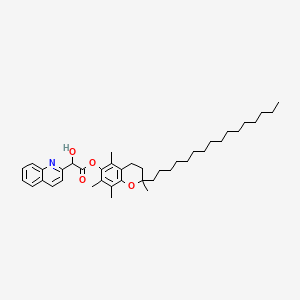
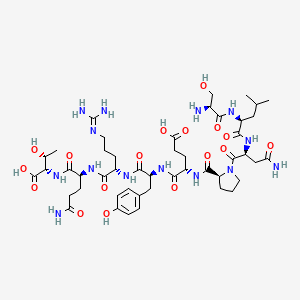
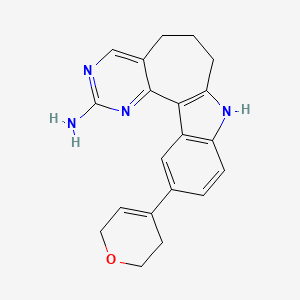
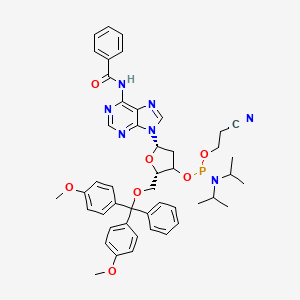
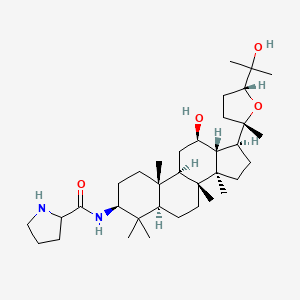
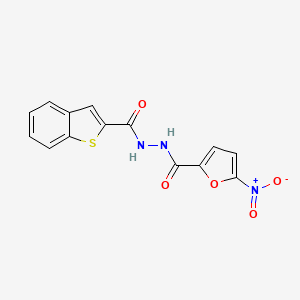

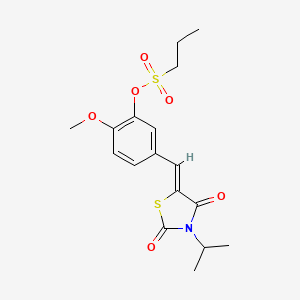
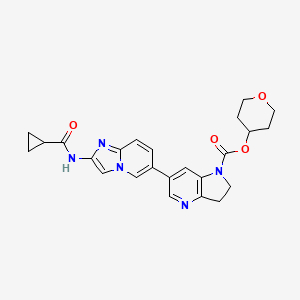
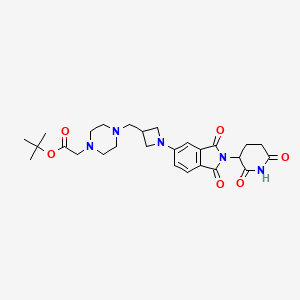

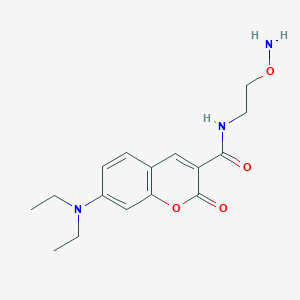
![1-(3-Iodophenyl)-3-[5-(trifluoromethyl)pyridin-2-yl]thiourea](/img/structure/B12384350.png)
